molecular formula C11H9NO B13944220 3-(4-Acetylphenyl)prop-2-enenitrile CAS No. 77120-12-8

3-(4-Acetylphenyl)prop-2-enenitrile

Cat. No.: B13944220
CAS No.: 77120-12-8
M. Wt: 171.19 g/mol
InChI Key: UEMPYFVSMFETOF-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)prop-2-enenitrile is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)prop-2-enenitrile typically involves the condensation of 4-acetylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar condensation reactions, optimized for large-scale production by adjusting parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Acetylphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its biological activities. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)prop-2-enenitrile
  • 3-(4-Chlorophenyl)prop-2-enenitrile
  • 3-(4-Methoxyphenyl)prop-2-enenitrile

Uniqueness

3-(4-Acetylphenyl)prop-2-enenitrile is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

77120-12-8

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-(4-acetylphenyl)prop-2-enenitrile

InChI

InChI=1S/C11H9NO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h2-7H,1H3

InChI Key

UEMPYFVSMFETOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=CC#N

Origin of Product

United States

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